MFCD02352794

Description

Such compounds are often utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

- Molecular weight: Likely 200–250 g/mol (comparable to C₆H₅BBrClO₂, MW 235.27) .

- Solubility: Moderately soluble in polar organic solvents like THF or ethanol, with aqueous solubility <1 mg/ml .

- Bioactivity: Potential BBB permeability and CYP enzyme interaction, as seen in related aryl boronic acids .

Propriétés

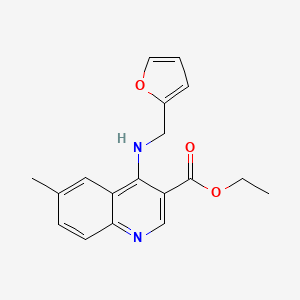

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)-6-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-18(21)15-11-19-16-7-6-12(2)9-14(16)17(15)20-10-13-5-4-8-23-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYROFLNVOLXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02352794” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “MFCD02352794” is scaled up using optimized processes. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: “MFCD02352794” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.

Common Reagents and Conditions: Common reagents used in the reactions of “MFCD02352794” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “MFCD02352794” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

“MFCD02352794” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, “MFCD02352794” is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of “MFCD02352794” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds were selected for comparison based on structural similarity (e.g., boronic acid groups, halogen substitution) or shared applications (e.g., catalytic intermediates, drug precursors):

Key Differentiators

Reactivity in Cross-Coupling Reactions :

- MFCD02352794 and CAS 1046861-20-4 both serve as boronic acid coupling partners but differ in halogen substitution (Br/Cl vs. Br-only), affecting their reactivity in palladium-catalyzed reactions. Bromine substituents enhance electrophilicity, accelerating transmetallation steps .

- CAS 277299-70-4 , a heterocyclic amine, lacks boron but exhibits nucleophilic reactivity in cyclization reactions, limiting its utility in cross-coupling .

Pharmacological Potential: CAS 1533-03-5 (trifluoromethyl ketone) shows strong CYP2D6 inhibition, making it a candidate for drug metabolism studies, whereas MFCD02352794’s boronic acid group may enable protease inhibition or boron neutron capture therapy .

Thermodynamic Stability :

- CAS 1046861-20-4 has higher aqueous solubility (0.24 mg/ml) compared to CAS 277299-70-4 (0.129 mg/ml), attributed to its polar boronic acid group enhancing hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.